molecular formula C17H24N2O4 B1363552 N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid CAS No. 882847-11-2

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid

Cat. No.: B1363552
CAS No.: 882847-11-2
M. Wt: 320.4 g/mol
InChI Key: MRPLBBJOYCTQDY-UHFFFAOYSA-N
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Description

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid is a compound that combines a piperidine ring with a benzoic acid derivative The piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid typically involves multiple steps One common method starts with the protection of piperidine using a Boc groupThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .

Scientific Research Applications

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid involves its interaction with specific molecular targets. The Boc-protected piperidine ring can be deprotected under acidic conditions, revealing the active amine group. This amine group can then interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid.

    N-(1-Boc-piperidin-4-yl)-4-aminobenzoic acid: A derivative with an amino group at the para position of the benzoic acid ring.

    N-(1-Boc-piperidin-4-yl)-2-hydroxybenzoic acid: A compound with a hydroxyl group on the benzoic acid ring.

Uniqueness

Its structure provides a balance between stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)15(20)21/h4-7,12,18H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPLBBJOYCTQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373185
Record name 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-11-2
Record name 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882847-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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